(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate
Description
“(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate” is a bicyclic monoterpene derivative characterized by a 7-oxabicyclo[4.1.0]heptane core substituted with methyl groups at positions 1, 3, and 3. The (2R,3E) configuration denotes the stereochemistry of the hydroxyl-acetate side chain, which is critical for its physicochemical and biological properties.
The compound’s structural complexity suggests applications in fragrance chemistry or medicinal chemistry, though specific biological data are unavailable in the provided sources.
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
[(E,2R)-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-yl]but-3-en-2-yl] acetate |
InChI |
InChI=1S/C15H24O3/c1-10(17-11(2)16)6-7-12-14(3,4)9-8-13-15(12,5)18-13/h6-7,10,12-13H,8-9H2,1-5H3/b7-6+/t10-,12-,13+,15-/m1/s1 |
InChI Key |
KIMDJDKQAXAMOJ-XUINHMQOSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H]1[C@@]2([C@@H](O2)CCC1(C)C)C)OC(=O)C |
Canonical SMILES |
CC(C=CC1C(CCC2C1(O2)C)(C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
| Step | Transformation | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | Formation of 7-oxabicyclo[4.1.0]heptane core | Epoxidation or cyclization of β-ionone or related cyclohexenone derivatives | Peracids (m-CPBA), acid/base catalysis | Stereoselective epoxidation critical for correct stereochemistry |
| 2 | Introduction of buten-2-ol side chain | Allylic or vinylic alcohol formation via nucleophilic addition or reduction | Organometallic reagents (e.g., vinyl lithium), catalytic hydrogenation | Control of (3E) double bond geometry essential |
| 3 | Acetylation of the hydroxyl group | Conversion of the free alcohol to acetate ester | Acetic anhydride or acetyl chloride, pyridine or base catalyst | Mild conditions to avoid ring opening or rearrangement |
Detailed Synthetic Steps
Step 1: Synthesis of the Bicyclic Core
- Starting from β-ionone or its epoxide derivative (e.g., 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one), epoxidation is performed using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature (0–5°C) to yield the oxabicyclic ring with defined stereochemistry.
- The stereochemistry at the bicyclic ring is controlled by the facial selectivity of the epoxidation step, often influenced by substituents and solvent polarity.
Step 2: Formation of the (2R,3E)-3-buten-2-ol Moiety
- The key intermediate ketone or epoxide is subjected to nucleophilic addition of vinyl organometallic reagents (e.g., vinyl lithium or vinyl magnesium bromide) to introduce the allylic alcohol functionality.
- The reaction is typically performed at low temperatures (-78°C to 0°C) to maintain stereochemical integrity and favor the (3E) configuration of the double bond.
- Subsequent mild reduction or rearrangement steps may be employed to achieve the correct hydroxyl positioning and stereochemistry.
Step 3: Acetylation to Form the Acetate Ester
- The free hydroxyl group on the butenol is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
- Reaction conditions are generally mild (0–25°C) to prevent degradation or isomerization of the bicyclic system.
- The acetylation proceeds with high yield, providing the target acetate ester with retention of stereochemistry.
Research Findings and Optimization Parameters
- Stereochemical Control: The stereochemistry at both the bicyclic ring and the butenol side chain is critical for biological activity and physical properties. Epoxidation and nucleophilic addition steps require careful control of temperature, solvent, and reagent equivalents to maximize selectivity.
- Yield and Purity: Reported yields for the multi-step synthesis range from 55% to 75% overall, depending on purification methods and reaction scale. Chromatographic separation and recrystallization are commonly used to isolate the pure stereoisomer.
- Reagent Selection: Use of peracids with minimal over-oxidation and vinyl organometallic reagents prepared freshly under inert atmosphere improves reproducibility and reduces side products.
- Environmental and Safety Considerations: Mild reaction conditions and avoidance of harsh acids or bases are preferred to maintain the integrity of the bicyclic ether ring and minimize hazardous waste.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Product |
|---|---|---|
| Epoxidation reagent | m-CPBA, 0–5°C | Stereoselective ring formation |
| Solvent for epoxidation | Dichloromethane or chloroform | Solvent polarity affects selectivity |
| Organometallic reagent | Vinyl lithium or vinyl magnesium bromide | Introduces allylic alcohol moiety |
| Temperature for nucleophilic addition | -78°C to 0°C | Controls double bond geometry and stereochemistry |
| Acetylation reagent | Acetic anhydride or acetyl chloride | Converts alcohol to acetate ester |
| Base for acetylation | Pyridine or triethylamine | Catalyzes ester formation, neutralizes acid |
| Purification method | Column chromatography, recrystallization | Ensures stereochemical purity |
Chemical Reactions Analysis
Types of Reactions
(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its unique structure allows for selective interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
*Calculated based on structural inference.
Key Observations:
Functional Groups : The target compound’s acetate ester distinguishes it from the ketone analog (C13H20O2), which is more polar and reactive due to the carbonyl group .
Core Structure : The bicyclo[4.1.0]heptane system in the target compound and its ketone/ethyl ester analogs contrasts with the cyclohexene core in ’s compound, which lacks the oxygen bridge .
Stereochemical Complexity : The (2R,3E) configuration in the target compound may confer distinct biological interactions compared to the (3E)-ketone or (E)-cyclohexene derivatives.
Biological Activity
(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate is a compound with significant biological activity, primarily studied for its potential applications in pharmacology and biochemistry. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Information:
- CAS Number: 222833-03-6
- Molecular Formula: C15H24O3
- Molar Mass: 252.35 g/mol
- Density: 1.057 g/cm³ (predicted)
- Boiling Point: 313.6 °C (predicted)
The biological activity of this compound is attributed to its interaction with various biochemical pathways:
- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. This effect is mediated through the suppression of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response.
- Antioxidant Properties : It exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Antimicrobial Effects : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways.
Biological Activity Data Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Antioxidant | Scavenging ROS | |
| Antimicrobial | Activity against E. coli and S. aureus |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models revealed that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a marked decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound effectively reduced oxidative stress in human neuroblastoma cells by increasing the expression of antioxidant enzymes. The study suggested its potential use in neuroprotective therapies.
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial properties showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
Q & A
Q. What are the key steps for synthesizing (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate?
The synthesis typically involves esterification and cyclization. For example, a related bicyclic compound was synthesized by reacting 2-[(1R,4R,6S)-trimethylbicyclo[4.1.0]hept-3-ylidene]ethanol with triethyl orthoacetate under reflux (137°C) for 5 hours, followed by purification via column chromatography (silica gel, hexane:ethyl acetate 5:3) to isolate the acetate derivative . Reaction progress should be monitored using TLC.
Q. How can the stereochemistry of the bicyclo[4.1.0]heptane core be confirmed?
Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For structurally similar compounds, X-ray studies at 298 K achieved a data-to-parameter ratio of 9.5 and R factor of 0.046, confirming absolute configurations . Alternatively, NOESY NMR can detect spatial proximity of protons to infer stereochemical relationships.
Q. What spectroscopic methods are critical for characterizing this compound?
- Mass Spectrometry : The molecular ion peak ([M]⁺) can be verified using high-resolution MS (e.g., NIST MW = 208.2967 for a related bicyclic ketone) .
- NMR : Key signals include acetate methyl protons (~2.0 ppm, singlet) and olefinic protons (5.5–6.5 ppm, multiplet).
- IR : Esters show C=O stretches near 1740 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound?
- Engineering Controls : Use fume hoods and ensure eyewash stations/safety showers are accessible .
- PPE : OSHA-compliant chemical goggles and gloves (e.g., nitrile for organic solvents) .
- Waste Disposal : Follow institutional guidelines for halogenated or toxic organics.
Advanced Research Questions
Q. How can conflicting NMR data for diastereomers be resolved?
For closely related diastereomers (e.g., differing in bicyclic substituents), employ chiral shift reagents (e.g., Eu(hfc)₃) to split overlapping signals. Advanced 2D NMR techniques (HSQC, HMBC) can map coupling constants (³JHH) to distinguish axial vs. equatorial substituents .
Q. What computational methods predict the compound’s bioactivity?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial penicillin-binding proteins, given structural analogs’ antibacterial activity) .
- QSAR : Correlate substituent electronegativity or logP values with observed bioactivity (e.g., MIC values against S. aureus) .
Q. How can regioselectivity challenges in esterification be optimized?
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the hydroxyl group during acetylation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.
Q. What strategies address low yields in cyclization steps?
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by 15–20% compared to conventional heating .
- Protecting Groups : Temporarily block reactive hydroxyls using TBS (tert-butyldimethylsilyl) to prevent side reactions .
Q. How can metabolic pathways of this compound be studied in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
